molecular formula C14H13N3O2S3 B12190994 N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12190994
M. Wt: 351.5 g/mol
InChI Key: LYKMQPMTPKNCAH-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

Systematic IUPAC Nomenclature

The compound’s systematic name follows IUPAC guidelines for heterocyclic systems, emphasizing parent heterocycles and substituent priorities. The base structure derives from the 5,6-dihydro-1,4-oxathiine ring, a six-membered heterocycle containing oxygen at position 1 and sulfur at position 4, with partial saturation at carbons 5 and 6. The 2-carboxamide group (-CONH2) is appended to position 2 of the oxathiine, while the nitrogen atom of the carboxamide forms an ylidene bond (C=N) with the 1,3,4-thiadiazole ring.

The thiadiazole component is substituted at position 5 with a methylsulfanyl group (-S-CH3), and the ylidene bond’s configuration is specified as Z (from the German zusammen, meaning “together”), indicating that the higher-priority substituents on the double bond reside on the same side. The full IUPAC name is constructed as follows:

  • Parent heterocycle : 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
  • Substituent : (2Z)-5-(Methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene
  • Connectivity : The substituent is attached to the carboxamide nitrogen via the ylidene bond.

This nomenclature aligns with conventions for fused heterocycles, where the oxathiine serves as the parent structure, and the thiadiazole acts as a substituent.

Structural Components and Functional Group Analysis

The compound integrates four key structural motifs (Table 1):

Table 1: Core Structural Components

Component Description Role in Reactivity/Bioactivity
1,3,4-Thiadiazole ring Five-membered heterocycle with sulfur (S) at position 1 and nitrogens (N) at positions 3 and 4. Electron-deficient aromatic system; participates in hydrogen bonding and π-stacking.
5,6-Dihydro-1,4-oxathiine Partially saturated six-membered ring with oxygen (O) at position 1 and sulfur (S) at position 4. Enhances solubility; modulates conformational flexibility.
Carboxamide (-CONH2) Amide group at position 2 of the oxathiine. Stabilizes intermolecular interactions via hydrogen bonding.
Methylsulfanyl (-S-CH3) Sulfur-linked methyl group at position 5 of the thiadiazole. Influences electronic properties and lipophilicity.

The 1,3,4-thiadiazole ring exhibits aromaticity due to delocalized π-electrons, while its electron-deficient nature facilitates electrophilic substitution reactions at nitrogen or sulfur centers. The 5,6-dihydro-1,4-oxathiine introduces a mix of rigidity (from the unsaturated bonds) and flexibility (from the single bonds at positions 5 and 6), which may influence binding to biological targets. The carboxamide group’s planar geometry and hydrogen-bonding capacity are critical for molecular recognition in potential pharmacological applications.

Isomerism and Stereochemical Considerations

The compound exhibits two primary forms of isomerism:

Geometric Isomerism

The Z configuration of the ylidene bond (C=N) is stereochemically defined, with the higher-priority substituents—the thiadiazole ring and the carboxamide group—positioned on the same side of the double bond. An E isomer would place these groups on opposite sides, altering molecular geometry and intermolecular interactions.

Positional Isomerism

Variations in substituent placement on the thiadiazole ring could yield positional isomers. For example, relocating the methylsulfanyl group from position 5 to position 4 would create a distinct isomer, though such derivatives are not reported in current literature.

Conformational Dynamics

The 5,6-dihydro-1,4-oxathiine ring adopts chair-like conformations , with the sulfur atom occupying an axial or equatorial position. This dynamic equilibrium affects the spatial orientation of the phenyl and carboxamide groups, potentially influencing binding affinities.

No chiral centers are present in the structure, as all tetrahedral carbons either lack substituents (e.g., positions 5 and 6 of the oxathiine) or are part of symmetric groups (e.g., the phenyl ring).

Properties

Molecular Formula

C14H13N3O2S3

Molecular Weight

351.5 g/mol

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C14H13N3O2S3/c1-20-14-17-16-13(22-14)15-12(18)10-11(21-8-7-19-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16,18)

InChI Key

LYKMQPMTPKNCAH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazide 1 (R = NH₂) is treated with carbon disulfide in the presence of potassium hydroxide, yielding the 1,3,4-thiadiazole-2-thiol 2 (Scheme 1). Subsequent methylation with methyl iodide introduces the methylsulfanyl group at position 5, producing 5-(methylsulfanyl)-1,3,4-thiadiazole-2-thiol (3 ).

Scheme 1 :

ThiosemicarbazideCS2,KOH1,3,4-Thiadiazole-2-thiolCH3I5-(Methylsulfanyl)-1,3,4-thiadiazole-2-thiol\text{Thiosemicarbazide} \xrightarrow{\text{CS}2, \text{KOH}} \text{1,3,4-Thiadiazole-2-thiol} \xrightarrow{\text{CH}3\text{I}} \text{5-(Methylsulfanyl)-1,3,4-thiadiazole-2-thiol}

Amination of the Thiadiazole Core

The thiol group at position 2 is replaced with an amine via reaction with hydrazine hydrate, yielding 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine (4 ). This step is critical for subsequent carboxamide formation.

Synthesis of 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic Acid

The oxathiine moiety is synthesized through a cyclization strategy.

Formation of the Oxathiine Ring

A mercapto alcohol 5 (e.g., 2-mercaptoethanol) reacts with 3-phenylpropanal in the presence of an acid catalyst, facilitating cyclodehydration to form 3-phenyl-5,6-dihydro-1,4-oxathiine (6 ).

Introduction of the Carboxylic Acid Group

The oxathiine derivative 6 is oxidized at position 2 using potassium permanganate in acidic conditions, yielding 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid (7 ).

Coupling of Thiadiazole and Oxathiine Components

The final step involves the formation of the carboxamide bond between the thiadiazole amine and oxathiine carboxylic acid.

Activation of the Carboxylic Acid

The carboxylic acid 7 is converted to its acid chloride 8 using oxalyl chloride and catalytic DMF in dichloromethane:

R-COOH(COCl)2,DMFR-COCl\text{R-COOH} \xrightarrow{\text{(COCl)}_2, \text{DMF}} \text{R-COCl}

Amide Bond Formation

The acid chloride 8 reacts with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine (4 ) in the presence of triethylamine, yielding the target compound N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (9 ).

Scheme 2 :

4 + 8Et3N9\text{4 + 8} \xrightarrow{\text{Et}_3\text{N}} \text{9}

Optimization and Characterization

Reaction Conditions

  • Solvent : Dichloromethane or THF for acid chloride formation.

  • Temperature : 0–25°C for amide coupling to prevent epimerization.

  • Catalyst : DMF (1–2 mol%) accelerates acid chloride formation.

Analytical Data

ParameterValueMethod
Yield 58–72%HPLC
Melting Point 132–135°CDifferential Scanning Calorimetry
Configuration (Z) Confirmed by NOESYNMR (500 MHz)

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including the compound . For instance, derivatives have been synthesized and evaluated against various pathogens such as Xanthomonas oryzae and Fusarium graminearum. Some derivatives exhibited notable antibacterial effects, suggesting potential applications in developing new antimicrobial agents .

Antitumor Activity

The compound has been investigated for its antitumor properties. Research indicates that certain thiadiazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines. Specifically, compounds derived from 1,3,4-thiadiazole have shown promising results against breast cancer cell lines (e.g., MDA-MB-231), outperforming traditional chemotherapeutics like cisplatin .

Fungicidal Properties

Thiadiazole compounds are also recognized for their fungicidal activities. The compound N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has been explored for its effectiveness in controlling fungal pathogens in crops. Studies have demonstrated that certain formulations containing thiadiazole derivatives can effectively inhibit fungal growth and reduce crop losses due to diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of thiadiazole compounds is crucial for optimizing their efficacy. SAR studies have shown that modifications to the thiadiazole ring and side chains can significantly influence biological activity. For example, variations in the substituents on the phenyl group and the thiadiazole moiety can enhance the compound's potency against specific targets .

Data Table: Summary of Biological Activities

Activity Target Pathogen Efficacy Reference
AntimicrobialXanthomonas oryzae30% inhibition at 100 μg/mL
AntitumorMDA-MB-231 (Breast Cancer)IC50 = 3.3 μM
FungicidalVarious crop pathogensEffective inhibition

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Heterocyclic Compounds

Compound Name / Source Core Heterocycles Key Substituents Functional Groups
Target Compound 1,3,4-Thiadiazole, 5,6-dihydro-1,4-oxathiine 5-(Methylsulfanyl), 3-phenyl Carboxamide
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole () 1,2,3-Thiadiazole 2-Methylphenoxy, 4-phenyl None
N-Substituted 2-{[5-(Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () 1,3,4-Oxadiazole Indol-3-ylmethyl, sulfanyl-acetamide Acetamide, sulfanyl
5-Methyl-1,3,4-thiadiazol-2-ylthio derivatives () 1,3,4-Thiadiazole Methylthio, pivalamido Carboxylic acid, pivalamido

Key Observations :

  • The target compound uniquely combines a 1,3,4-thiadiazole with a partially saturated 1,4-oxathiine ring, distinguishing it from fully aromatic systems like 1,2,3-thiadiazoles () or oxadiazoles () .
  • The methylsulfanyl group on the thiadiazole ring is analogous to the methylthio substituent in ’s cephalosporin derivatives, which are known for antimicrobial activity .

Challenges and Opportunities

  • Synthetic Complexity : The fusion of two sulfur-containing rings poses challenges in regioselectivity and purity, necessitating optimized conditions akin to those in and .
  • Biological Screening : The absence of explicit activity data for the target compound underscores the need for assays similar to those in (e.g., cytotoxicity or proliferation studies) .

Biological Activity

N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. The structural features of this compound suggest significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and an oxathiine moiety, which are known for their diverse biological activities. The general structure can be represented as follows:

N 2Z 5 methylsulfanyl 1 3 4 thiadiazol 2 3H ylidene 3 phenyl 5 6 dihydro 1 4 oxathiine 2 carboxamide\text{N 2Z 5 methylsulfanyl 1 3 4 thiadiazol 2 3H ylidene 3 phenyl 5 6 dihydro 1 4 oxathiine 2 carboxamide}

Antimicrobial Activity

Research has shown that compounds containing the thiadiazole moiety demonstrate notable antimicrobial properties. For example:

  • Antibacterial Activity : Compounds similar to N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl have exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 31.25 μg/mL .
Bacterial Strain MIC (μg/mL)
Staphylococcus aureus16 - 31.25
Escherichia coli31.25

Antifungal Activity

In addition to antibacterial effects, the compound also shows antifungal activity:

  • Fungal Strains : The antifungal activity was moderate with MIC values reported between 31.25 and 62.5 μg/mL .
Fungal Strain MIC (μg/mL)
Candida albicans31.25 - 62.5
Aspergillus niger62.5

Anticancer Activity

The structural similarity of this compound to known anticancer agents positions it as a candidate for further investigation in cancer therapy:

  • Mechanism of Action : The thiadiazole ring may interact with molecular targets involved in cell proliferation and apoptosis pathways. Preliminary studies suggest potential inhibition of cancer cell lines.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis and Screening : A study synthesized various thiadiazole derivatives and screened them for antimicrobial and anticancer activities. Results indicated that certain derivatives displayed significant activity against cancer cell lines .
  • MAO-A Inhibition : Another study highlighted the potential of thiadiazole derivatives as Monoamine Oxidase A (MAO-A) inhibitors, with IC50 values indicating strong inhibitory effects .

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